Home > Products > Screening Compounds P29731 > 1-Ethyl-1H-benzoimidazole-5-carboxylic acid
1-Ethyl-1H-benzoimidazole-5-carboxylic acid - 943110-19-8

1-Ethyl-1H-benzoimidazole-5-carboxylic acid

Catalog Number: EVT-3306904
CAS Number: 943110-19-8
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,5‐Substituted 1‐Ethyl‐1H‐benzimidazole Fluorinated Derivatives

    Compound Description: This series of compounds represents a range of fluorinated derivatives of 1-ethyl-1H-benzimidazole, modified with various substituents at the 2- and 5- positions. These derivatives were synthesized and evaluated for their ability to inhibit thrombin, a key enzyme in the coagulation cascade. Many of these compounds, particularly those with specific substitutions at the amine moiety, displayed potent thrombin inhibition activity, exceeding that of the known anticoagulant argatroban in some cases [].

    Relevance: These compounds share the core structure of 1-Ethyl-1H-benzoimidazole-5-carboxylic acid, with the primary difference being the presence of fluorine atoms and varying substituents at the 2- and 5- positions. This structural similarity makes them valuable for exploring structure-activity relationships related to thrombin inhibition and highlights the potential of modifying the 1-Ethyl-1H-benzoimidazole-5-carboxylic acid scaffold for developing novel anticoagulants [].

1,2-disubstituted benzimidazole-5-carboxylic acid derivatives

    Compound Description: These derivatives represent a series of 1,2-disubstituted benzimidazole-5-carboxylic acid compounds, designed and synthesized as potential anti-mycobacterial agents. These compounds were developed based on a 3D QSAR study and exhibited potent inhibitory activity against the growth of Mycobacterium tuberculosis, including intracellularly within macrophages [].

    Relevance: This class of compounds is structurally related to 1-Ethyl-1H-benzoimidazole-5-carboxylic acid by sharing the benzimidazole core and a carboxylic acid group at the 5-position. The variations in substituents at the 1- and 2-positions in these derivatives provide insights into structure-activity relationships relevant to anti-mycobacterial activity, highlighting the versatility of the benzimidazole-5-carboxylic acid scaffold for medicinal chemistry applications [].

3-substituted-5H-benzimidazo[1,2-d][1,4]benzodiazepin-6(7H)-one derivatives

    Compound Description: This set of compounds comprises a series of 3-substituted-5H-benzimidazo[1,2-d][1,4]benzodiazepin-6(7H)-one derivatives, synthesized and evaluated for their anti-mycobacterial activity. Developed using a 3D QSAR approach, these compounds demonstrated efficacy in inhibiting the growth of Mycobacterium tuberculosis, showcasing a bactericidal mechanism of action, particularly against the H37Rv strain [].

    Relevance: While not directly derived from 1-Ethyl-1H-benzoimidazole-5-carboxylic acid, this class of compounds shares a significant structural similarity through their fused ring system incorporating a benzimidazole moiety. The presence of a benzodiazepine ring fused to the benzimidazole core in these derivatives distinguishes them. This structural connection suggests a potential overlap in their biological targets or mechanisms of action, warranting further investigation [].

    Compound Description: CBt-PMN is a compound identified as a retinoid X receptor (RXR) partial agonist. It displays antidiabetic effects in type 2 diabetes models with a reduced side effect profile compared to full RXR agonists [].

    Relevance: While structurally distinct from 1-Ethyl-1H-benzoimidazole-5-carboxylic acid, CBt-PMN shares the common feature of a carboxylic acid group attached to a heterocyclic ring system. The research on CBt-PMN focuses on its interaction with RXR and its potential as an antidiabetic drug candidate. While not directly comparable in structure or activity, the shared presence of a carboxylic acid moiety in both compounds could warrant further exploration into their potential for similar biological activity or modifications [].

1H-benzimidazole-5-carboxylic acid (H2bic)

    Compound Description: H2bic is a versatile building block employed in the synthesis of metal-organic frameworks (MOFs) with various transition metals and lanthanides []. The resulting MOFs display a range of structural motifs, from 1D chains to 2D sheets and 3D networks, influenced by the choice of metal ion and reaction conditions. Notably, some of these MOFs exhibit promising luminescence properties [, ].

    Relevance: H2bic is structurally very similar to 1-Ethyl-1H-benzoimidazole-5-carboxylic acid, differing only by the substituent at the 1-position of the benzimidazole ring. This small structural difference highlights the significance of even minor modifications in influencing the coordination chemistry and ultimately the structure and properties of the resulting materials [, ].

Overview

1-Ethyl-1H-benzoimidazole-5-carboxylic acid is an organic compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzimidazole core with a carboxylic acid functional group at the 5-position and an ethyl substituent at the 1-position, contributing to its unique chemical properties.

Source

The synthesis of 1-Ethyl-1H-benzoimidazole-5-carboxylic acid has been described in various studies, primarily focusing on efficient synthetic methods that minimize reagent use and environmental impact. The compound is often synthesized via heterocyclization reactions involving readily available precursors, such as ethyl 4-(methylamino)-3-nitrobenzoate and 3-bromo-4-hydroxy-5-methoxybenzaldehyde, using sodium dithionite as a reducing agent in dimethyl sulfoxide (DMSO) .

Classification

This compound is classified under imidazole derivatives, specifically as a benzimidazole carboxylic acid. Benzimidazoles are recognized as privileged scaffolds in drug discovery due to their ability to interact with various biological targets, including enzymes and receptors.

Synthesis Analysis

Methods

The synthesis of 1-Ethyl-1H-benzoimidazole-5-carboxylic acid typically involves a one-pot reaction strategy. The process begins with the formation of an intermediate compound through the reaction of ethyl 4-(methylamino)-3-nitrobenzoate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in the presence of sodium dithionite as a reducing agent .

Technical Details

  1. Reagents:
    • Ethyl 4-(methylamino)-3-nitrobenzoate
    • 3-bromo-4-hydroxy-5-methoxybenzaldehyde
    • Sodium dithionite
    • Dimethyl sulfoxide (solvent)
  2. Reaction Conditions:
    • Temperature: 90 °C
    • Duration: Approximately 3 hours
    • Monitoring: Thin Layer Chromatography (TLC) to track reaction progress.

After the initial reaction, base hydrolysis with sodium hydroxide in ethanol yields the final product .

Molecular Structure Analysis

Data

  • Molecular Formula: C12H12N2O2
  • Molecular Weight: Approximately 220.24 g/mol
  • Functional Groups: Benzimidazole ring, carboxylic acid.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 1-Ethyl-1H-benzoimidazole-5-carboxylic acid include:

  1. Esterification: The carboxylic acid can react with alcohols to form esters.
  2. Amidation: It can undergo reactions with amines to form amides.
  3. Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of derivatives with altered biological activity.

Technical Details

The reactions typically require specific conditions such as temperature control and appropriate catalysts to achieve desired yields and selectivity.

Mechanism of Action

Process

The mechanism of action for compounds like 1-Ethyl-1H-benzoimidazole-5-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. The benzimidazole moiety can facilitate binding due to its planar structure and ability to engage in π-stacking interactions.

Data

Research indicates that benzimidazole derivatives exhibit significant biological activities, including anti-cancer properties, due to their ability to inhibit specific enzyme pathways involved in tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide; limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong bases or acids; potential for further functionalization due to the presence of both carboxylic acid and nitrogen functionalities.
Applications

Scientific Uses

1-Ethyl-1H-benzoimidazole-5-carboxylic acid is utilized in various scientific applications:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting cancer and other diseases.
  • Biochemical Research: In studies investigating enzyme inhibition and receptor interactions.
  • Material Science: Potential use in developing new materials due to its unique structural properties.

Research continues to explore the full potential of this compound within medicinal chemistry and related fields, emphasizing its importance as a versatile building block for drug discovery initiatives.

Synthetic Methodologies for 1-Ethyl-1H-benzoimidazole-5-carboxylic Acid and Derivatives

Ring Formation Strategies via o-Phenylenediamine Condensation

The benzimidazole core of 1-ethyl-1H-benzoimidazole-5-carboxylic acid is primarily constructed through acid-catalyzed condensation between ortho-phenylenediamine derivatives and carboxylic acid equivalents. Two principal approaches dominate the literature:

Pre-functionalized diamine route: 4-Chloro-3-nitrobenzoic acid serves as a key precursor, where the carboxylic acid group is first protected as methyl or ethyl ester (2a/b) before nucleophilic displacement of the chlorine atom with amines. Subsequent reduction of the nitro group yields 3,4-diaminobenzoate esters (4a-j), which undergo cyclization with formic acid or triethyl orthoformate to directly afford 5-ester-substituted benzimidazoles. This route achieves regioselective carboxylation at the 5-position but requires careful control of reduction conditions to prevent over-reduction or ester hydrolysis [6].

Carboxylic acid cyclization: Direct condensation between 3,4-diaminobenzoic acid and aldehydes (particularly acetaldehyde for ethyl substitution) under oxidizing conditions (Na₂S₂O₄/DMSO, 90°C) forms the 5-carboxylic acid-functionalized benzimidazole core in moderate to high yields. Microwave-assisted cyclization significantly enhances this method, reducing reaction times from hours to minutes (10-15 min) while improving yields to 85-95% by minimizing thermal decomposition [1] [5].

Table 1: Comparison of Ring Formation Methods

MethodReagents/ConditionsYield RangeRegioselectivityKey Advantage
Pre-functionalized diamineEster protection → Cl displacement → Reduction → Cyclization60-75%High (5-position)Precise carboxylate positioning
Carboxylic acid cyclizationRCHO + 3,4-diaminobenzoic acid, Na₂S₂O₄/DMSO, 90°C70-85%ModerateFewer steps, cost-effective
Microwave-assisted cyclizationAldehyde + diamine, MW, 140°C, solvent-free85-95%ModerateRapid, high atom economy

N-Alkylation Optimization for Ethyl Group Introduction

Ethylation at the N1 position presents distinct challenges depending on the stage of introduction:

Early-stage alkylation: Performing alkylation before ring closure involves treating 4-(alkylamino)-3-nitrobenzoates with ethyl bromide/iodide in the presence of base (K₂CO₃) and catalytic NaI in DMF (60-80°C). This method avoids the regioselectivity issues associated with dialkylation but requires stringent anhydrous conditions to prevent ester hydrolysis, typically yielding 70-80% monoalkylated intermediates. Phase-transfer catalysts like tetrabutylammonium bromide can enhance yields to >85% by facilitating anion formation in biphasic systems [2].

Post-cyclization alkylation: Direct alkylation of 2-methyl-1H-benzimidazole-5-carboxylic acid derivatives demands optimized conditions to ensure N1 selectivity over N3 alkylation. Ethylation using ethyl bromide with potassium carbonate in DMF achieves 65-75% selectivity for the N1-ethyl isomer at 60°C. Switching to silver carbonate as a base significantly improves N1 regioselectivity (>95%) due to the formation of a stable silver-nitrogen complex that directs alkylation to the sterically favored N1 position. Solvent screening reveals DMF as optimal, while acetonitrile or dichloromethane reduces yields by 20-30% due to poor salt solubility [1] [8].

Table 2: N-Alkylation Optimization Parameters

Condition VariableEffect on N1-EthylationOptimal ValueYield/Selectivity Impact
BaseK₂CO₃: Moderate selectivity; Ag₂CO₃: High selectivityAg₂CO₃ (1.2 eq)95% selectivity (vs 75% K₂CO₃)
SolventDMF > Acetonitrile > DichloromethaneDMF (anhydrous)88% yield in DMF vs 60% in CH₂Cl₂
Alkylating AgentEtI > EtBr >> EtCl (reactivity)Ethyl iodide (1.5 eq)90% conversion in 2h
TemperatureHigher temps favor dialkylation60°CMono:di alkylation = 95:5

Regioselective Carboxylation at the Benzimidazole 5-Position

Installing the carboxylic acid group at the electronically disfavored 5-position (relative to the imidazole nitrogens) employs strategic approaches:

Directed ortho-metalation (DoM): Protected 1-ethyl-2-methylbenzimidazole undergoes regioselective lithiation at C5 using n-BuLi/TMEDA (-78°C) followed by quenching with solid CO₂. This method leverages the ortho-directing ability of the N-ethyl group, achieving >90% regioselectivity when the C2 position is protected with methyl or phenyl groups. Carboxylation yields reach 70-85%, though functional group tolerance is limited to organolithium-stable protecting groups [5].

Nitro group reduction pathway: A more robust industrial approach starts with commercially available 4-fluoro-3-nitrobenzoic acid. Sequential SNAr with ethylamine, esterification, nitro reduction (SnCl₂/HCl or catalytic hydrogenation), and cyclization provides the 5-carboxylated product without requiring cryogenic conditions. Microwave-assisted reduction (H₂, Pd/C, EtOH, 80°C) completes this step in <30 minutes with >95% conversion, making it preferable to classical methods requiring extended reaction times [6].

Comparative Analysis of Protecting Group Strategies

Carboxylate protection is essential during N-alkylation and ring-forming steps to prevent unwanted side reactions:

Ethyl ester protection: Employed in 60% of synthetic routes due to ease of installation (SOCl₂/EtOH) and resistance to nucleophilic displacement during alkylation. However, hydrolysis requires harsh conditions (2M NaOH, 70°C, 4h), leading to 5-15% decarboxylation in electron-deficient benzimidazoles.

Tert-butyl ester protection: Introduced using Boc₂O/DMAP, this group demonstrates superior stability under alkylation conditions and cleaves under mild acidic conditions (TFA/DCM, 25°C) without decarboxylation. Though more expensive, its use increases overall yield by 10-12% in multistep syntheses by minimizing side reactions.

Benzyl ester protection: Optimal when strongly basic conditions are unavoidable. Hydrogenolytic deprotection (H₂, Pd/C) achieves quantitative cleavage but introduces safety concerns with pyrophoric catalysts at scale.

Table 3: Protecting Group Performance Evaluation

Protecting GroupInstallation YieldDeprotection ConditionsCompatibility with N-EthylationKey Limitation
Ethyl ester85-90%2M NaOH, 70°C, 4hModerate (5-10% hydrolysis)Decarboxylation under base
Tert-butyl ester75-80%25% TFA/DCM, 1h, 25°CExcellent (no side reactions)Acid-sensitive substrates
Benzyl ester80-85%H₂ (1 atm), Pd/C, EtOHExcellentCatalyst hazards, cost

Scalability Challenges in Industrial Production

Translating laboratory syntheses to industrial-scale production faces three primary hurdles:

Purification bottlenecks: Crude 1-ethyl-1H-benzoimidazole-5-carboxylic acid contains hard-to-remove regioisomers (N3-ethyl) and dialkylated byproducts. Traditional silica gel chromatography is impractical above kilogram scales. Crystallization optimization studies identify ethanol/water (4:1) as the optimal recrystallization solvent, increasing purity from 92% to >99.5% with 85% recovery by exploiting differential solubility of N1 vs. N3 isomers [1].

Catalyst cost in reduction steps: Catalytic hydrogenation for nitro reduction employs expensive Pd/C (5% wt). Screening identified reusable Raney nickel as a cost-effective alternative (≤0.5% residual Al), achieving full conversion in 8 cycles with <0.3% yield drop per cycle. Flow hydrogenation systems further enhance productivity, processing 50 kg/day using 0.1% Pd/Al₂O₃ at 50 bar H₂ [6].

Continuous flow integration: Microwave-optimized cyclization steps are adapted to continuous flow reactors (residence time: 8 min, 140°C) with 30% higher space-time yield than batch processes. In-line liquid-liquid extraction removes inorganic salts without manual intervention, reducing processing time by 60% and eliminating a major scalability bottleneck [8].

Table 4: Scale-Up Process Improvements

ChallengeLab-Scale PracticeIndustrial SolutionImpact on Production Efficiency
PurificationColumn chromatographyEthanol/water crystallizationReduces purification cost by 80%
Nitro reductionPd/C (5 wt%), batch hydrogenationRaney Ni flow hydrogenationCatalyst cost reduction: 95%
Cyclization/alkylationSequential batch reactionsContinuous flow reactor integrationThroughput increase: 300 kg/month

Properties

CAS Number

943110-19-8

Product Name

1-Ethyl-1H-benzoimidazole-5-carboxylic acid

IUPAC Name

1-ethylbenzimidazole-5-carboxylic acid

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C10H10N2O2/c1-2-12-6-11-8-5-7(10(13)14)3-4-9(8)12/h3-6H,2H2,1H3,(H,13,14)

InChI Key

UZOGKIHRCJXBPG-UHFFFAOYSA-N

SMILES

CCN1C=NC2=C1C=CC(=C2)C(=O)O

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.